N-[2-(butan-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Overview
Description
N-[2-(butan-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-sec-butylphenyl)-2-(4-nitrophenoxy)acetamide is 328.14230712 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Synthesis Applications
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the relevance of acetylated derivatives in pharmaceutical synthesis. This process, optimized using immobilized lipase, demonstrates the potential application of N-(2-sec-butylphenyl)-2-(4-nitrophenoxy)acetamide in creating chemoselectively acetylated compounds for medicinal purposes. Vinyl acetate was identified as the best acyl donor, showcasing the importance of selecting appropriate acyl donors for irreversible reactions in kinetic-controlled syntheses (Magadum & Yadav, 2018).
Anticancer and Anti-inflammatory Activities
N-(2-sec-butylphenyl)-2-(4-nitrophenoxy)acetamide and its derivatives have been investigated for their potential anticancer, anti-inflammatory, and analgesic activities. A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed, showing promising anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. These findings suggest the compound's role in developing new therapeutic agents for treating cancer and inflammation-related disorders (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic and Environmental Applications
The study of photoreactions of flutamide, a related nitrophenyl compound, in different solvents reveals the complex behavior of nitrophenyl derivatives under UV light. These findings can guide the development of photocatalytic materials and processes for environmental applications, such as the degradation of pollutants. Understanding the photoreactivity of compounds like N-(2-sec-butylphenyl)-2-(4-nitrophenoxy)acetamide can lead to advances in environmental chemistry and photocatalysis (Watanabe, Fukuyoshi, & Oda, 2015).
Optical Material Development
N-(2-sec-butylphenyl)-2-(4-nitrophenoxy)acetamide and related compounds have implications in developing organic non-linear optical materials. The crystallization and structural studies of similar compounds reveal their potential in creating materials with unique optical properties, such as those used in photonic and optoelectronic devices. Research in this area can lead to advancements in materials science, particularly in designing new compounds for optical applications (Mahalakshmi, Upadhyaya, & Row, 2002).
Green Chemistry and Synthesis
The catalytic hydrogenation of nitrophenyl acetamides to amino phenyl acetamides represents an important application in green chemistry. Such transformations, utilizing novel catalysts for high selectivity and activity, underscore the importance of developing environmentally friendly synthetic routes for pharmaceutical intermediates. This approach can be applied to the synthesis of N-(2-sec-butylphenyl)-2-(4-nitrophenoxy)acetamide derivatives, emphasizing the role of green chemistry in sustainable industrial practices (Qun-feng, 2008).
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(4-nitrophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-13(2)16-6-4-5-7-17(16)19-18(21)12-24-15-10-8-14(9-11-15)20(22)23/h4-11,13H,3,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMCKJJJOGQSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.